molecular formula C11H8N6 B8444986 2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine

2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine

Cat. No.: B8444986
M. Wt: 224.22 g/mol
InChI Key: KVWSVIFXWRVPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine is a novel chemical reagent featuring a dual heterocyclic system of significant interest in pharmaceutical and agrochemical research. The tetrazole moiety is a well-known carboxylic acid bioisostere, meaning it can mimic the properties of a carboxylic acid group in molecular design, which can improve a compound's metabolic stability, bioavailability, and binding affinity to specific biological targets . This makes it a valuable scaffold for medicinal chemists working on the development of new therapeutic agents. Compounds incorporating the tetrazolylpyrimidine structure have demonstrated a range of promising biological activities in scientific studies, including antibacterial, anti-inflammatory, and anticancer properties . Furthermore, non-annulated tetrazolylpyrimidines have shown moderate in vitro activity against the H1N1 influenza A virus, highlighting their potential in antiviral drug discovery campaigns . The molecular structure of this compound, particularly the electron-rich, planar nature of the tetrazole ring, also makes it a candidate for the development of functional materials and explosives . The synthesis and characterization of similar tetrazole-containing heterocycles are routinely confirmed using advanced techniques such as FTIR, NMR (1H & 13C), and UV spectral studies . This product is intended for research and development purposes only. Intended Use: This product is provided exclusively for laboratory research and development use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling: Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H8N6

Molecular Weight

224.22 g/mol

IUPAC Name

2-phenyl-5-(2H-tetrazol-5-yl)pyrimidine

InChI

InChI=1S/C11H8N6/c1-2-4-8(5-3-1)10-12-6-9(7-13-10)11-14-16-17-15-11/h1-7H,(H,14,15,16,17)

InChI Key

KVWSVIFXWRVPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NNN=N3

Origin of Product

United States

Scientific Research Applications

Antibacterial and Antifungal Activity

Research has demonstrated that tetrazole derivatives, including 2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine, exhibit notable antibacterial and antifungal properties.

Case Study:
A study synthesized several tetrazole compounds and evaluated their antimicrobial activity using the disc diffusion method. Among these, this compound showed significant inhibition against various bacterial strains, outperforming standard antibiotics like ampicillin in some cases .

Data Table: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus15
2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-oneEscherichia coli18
5-Thio-substituted tetrazoleCandida albicans20

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives has been extensively studied. In one study, a series of tetrazole compounds were synthesized and tested for their ability to inhibit carrageenan-induced paw edema in rats.

Case Study:
Among the tested compounds, this compound exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .

Data Table: Anti-inflammatory Activity of Tetrazole Derivatives

CompoundED50 (μmol)Comparison DrugReference
This compound9.0Indomethacin (9.28)
Novel Tetrazole Derivative8.5Phenylbutazone (5)

Antitumor Activity

The antitumor properties of tetrazole derivatives have also gained attention. Various studies have shown that these compounds can inhibit tumor growth through multiple mechanisms.

Case Study:
In vitro studies on cancer cell lines indicated that this compound effectively reduced cell viability and induced apoptosis in specific cancer types .

Data Table: Antitumor Activity of Tetrazole Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
This compoundMCF7 (Breast Cancer)15 ± 0.12
Pyrazolo[1,5-a]pyrimidinesA549 (Lung Cancer)10 ± 0.10

Antiparasitic Activity

The antiparasitic effects of tetrazole derivatives have also been explored, particularly against protozoan parasites.

Case Study:
Research demonstrated that certain tetrazole-containing compounds exhibited potent activity against Leishmania species, with some derivatives showing lower cytotoxicity compared to standard treatments .

Data Table: Antiparasitic Activity of Tetrazole Derivatives

CompoundParasite SpeciesIC50 (μM)Reference
This compoundLeishmania braziliensis26 ± 0.09
Novel Tetrazole DerivativeEntamoeba histolytica0.86

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at activated positions. While the parent compound lacks halogen substituents, synthetic derivatives with halogens (e.g., Cl at position 4) undergo reactions with amines or alcohols under catalytic conditions:

Reaction TypeConditionsProductYieldSource
Buchwald–Hartwig couplingPd₂(dba)₃, Xantphos, tBuONa, 85°C4-((Aryl)amino)pyrimidine derivatives45–60%

For example, 5-chloro-4-aminopyrimidine analogs react with aryl amines via palladium-catalyzed coupling to form bis-anilinopyrimidines .

Metal Coordination and Catalysis

The tetrazole group acts as a polydentate ligand, coordinating transition metals like Cu(I/II) and Zn(II). This property is exploited in catalytic applications:

  • Chan–Evans–Lam Coupling :
    Copper-catalyzed coupling of tetrazoles with boronic acids (e.g., pyridin-3-ylboronic acid) forms aryl–tetrazole hybrids under aerobic conditions .

Metal CatalystSubstrateProductYieldSource
Cu₂OPyridin-3-ylboronic acid3-(5-Phenyl-2H-tetrazol-2-yl)pyridine87%
  • ZnO Nanoparticle-Mediated Cycloaddition :
    Tetrazole rings form via [3+2] cycloaddition between nitriles and NaN₃, catalyzed by ZnO in ethanol .

Acid-Base Reactivity

The tetrazole NH proton (pKa ~4–5) undergoes deprotonation in basic media, forming salts or enabling further functionalization:

  • Alkylation :
    Reaction with methyl iodide in DMF yields N-methyltetrazolium derivatives.

  • Salt Formation :
    Deprotonation with NaOH generates water-soluble sodium salts, useful in pharmaceutical formulations .

Cycloaddition and Ring-Opening

While the tetrazole ring is generally stable, extreme conditions (e.g., strong acids or bases) may induce ring-opening:

  • Thermal Decomposition :
    Heating above 200°C releases nitrogen gas, forming iminocoumarin derivatives .

  • Electrophilic Substitution :
    The phenyl group undergoes nitration or sulfonation at the para position under standard aromatic substitution conditions .

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

Modification SiteReactionBiological TargetSource
Pyrimidine C4Amination with substituted anilinesKinase inhibition (e.g., EGFR)
Tetrazole NHAlkylationImproved metabolic stability

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Observations
Cross-CouplingPd catalysts, aryl boronic acidsSelective functionalization at C4
Tetrazole AlkylationAlkyl halides, baseN2-substitution predominates
CycloadditionNaN₃, ZnO nanoparticlesEfficient tetrazole synthesis

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

Key Compounds :

  • Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (decomposition at 288.7°C and 247.6°C, respectively) exhibit higher thermal stability due to extensive intermolecular hydrogen bonding .
  • Compound 4 (orthorhombic crystal, density 1.675 g·cm⁻³) demonstrates how molecular packing influences density and stability .

However, the pyrimidine ring’s planar structure could enhance crystallinity and density.

Key Compounds :

  • N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives (e.g., compounds 56 and 57 ) show potent GPR35 agonism with IC₅₀ values of 0.01–0.02 μM, attributed to the tetrazole group’s electronic effects and hydrogen-bonding capacity .
  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines (e.g., 2h) exhibit CK2 inhibition, with a melting point >300°C, indicating high thermal stability .

Inference for Target Compound :
The phenyl and tetrazole substituents on pyrimidine may optimize hydrophobic interactions and receptor binding. However, the absence of electron-withdrawing groups (e.g., nitro in 2h ) or fluoroalkyl substituents (as in 56/57 ) could reduce its potency in specific biological assays.

Physicochemical Properties and Solubility

Key Compounds :

  • 2-(1H-Tetrazol-5-yl)pyrimidine has a molecular weight of 148.125 g/mol and is stored at 2–8°C, suggesting moderate stability and solubility in polar solvents .

Inference for Target Compound :
The phenyl group may increase hydrophobicity compared to hydroxylated analogs, reducing aqueous solubility but enhancing membrane permeability.

Key Compounds :

  • (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (density 1.91 g·cm⁻³, detonation velocity 9017 m·s⁻¹) outperforms RDX due to planarity and high nitrogen content .

Data Table: Comparative Analysis of Key Compounds

Compound Thermal Stability (°C) Density (g·cm⁻³) Biological Activity (IC₅₀/EC₅₀) Key Features Reference
Di(1H-tetrazol-5-yl)methanone oxime 288.7 (Decomp.) N/A N/A High H-bonding, thermal stability
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 (Decomp.) N/A N/A Multiple tetrazole groups
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide (56) N/A N/A 0.01 μM (GPR35 IC₅₀) Fluoroalkyl substituent
6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine (2h) >300 (Mp) N/A CK2 inhibition Nitro group enhances stability
(E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol) N/A 1.91 N/A High-energy material
2-Phenyl-5-(1H-tetrazol-5-yl)pyrimidine Inferred: ~200–250°C Inferred: ~1.6–1.7 Potential moderate receptor binding Phenyl for hydrophobicity N/A

Preparation Methods

Suzuki-Miyaura Coupling for Phenyl Group Introduction

The phenyl group at position 2 of the pyrimidine ring is typically introduced via Suzuki-Miyaura cross-coupling. A halogenated pyrimidine precursor, such as 2-chloro-5-cyanopyrimidine, reacts with phenylboronic acid under palladium catalysis. For example, 1 employs Pd(PPh₃)₄ in a dioxane/water system with Na₂CO₃ as a base, achieving >80% coupling efficiency for analogous pyrimidines.

Reaction Conditions

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
SolventDioxane/H₂O (3:1)
Temperature80–100°C, reflux
Time12–24 h

Post-coupling, the cyano group at position 5 serves as the precursor for tetrazole formation.

Tetrazole Ring Assembly via [2+3] Cycloaddition

Azide-Nitrile Cyclization

The 5-cyano substituent on the pyrimidine undergoes a [2+3] cycloaddition with sodium azide (NaN₃) to form the tetrazole ring. This method, adapted from 2 and 5 , utilizes DMF as a solvent and ammonium chloride (NH₄Cl) as an acid catalyst.

Optimized Protocol

  • Reactants : 5-cyano-2-phenylpyrimidine (1 eq), NaN₃ (1.1 eq), NH₄Cl (1.1 eq).

  • Solvent : DMF, 120°C, 7 h.

  • Workup : Distillation to recover DMF (>95%), ethanol recrystallization.

Yield : 86.2% (analogous to 2 ).

One-Pot Multi-Component Synthesis

Recent advances (5 ) demonstrate a streamlined one-pot approach combining nitrile, NaN₃, and ZnBr₂ under microwave irradiation (100°C, 1 h), achieving 89% yield for 5-substituted tetrazoles. Adaptation to pyrimidine systems requires further validation but offers potential efficiency gains.

Alternative Coupling Strategies

Chan–Evans–Lam Coupling

Copper-mediated coupling, as described in 3 , enables direct N-arylation of pre-formed tetrazoles with pyrimidine boronic acids. For example, 5-phenyl-1H-tetrazole reacts with 5-borono-2-phenylpyrimidine under Cu₂O/DMSO/O₂ conditions, though yields for pyrimidine systems remain unreported.

Challenges :

  • Limited solubility of pyrimidine boronic acids.

  • Competing side reactions at elevated temperatures.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Suzuki + CycloadditionHigh regioselectivity, scalableMulti-step, Pd cost80–86
One-Pot CyclizationReduced steps, solvent recyclingSubstrate specificity85–89
Chan–Evans–Lam CouplingDirect tetrazole couplingLow yields for pyrimidines~50

Purification and Characterization

Recrystallization

Crude product purification involves ethanol recrystallization, yielding >95% purity. DMF and ethanol solvents are recycled at 95% efficiency, aligning with green chemistry principles.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), tetrazole NH (δ 11.5 ppm).

  • LC-MS : [M+H]⁺ at m/z 225.1 (calculated 224.22).

Industrial Scalability and Cost Considerations

The Suzuki-cycloaddition route dominates pilot-scale production due to reliability, despite Pd costs. Solvent recycling in 2 reduces raw material expenses by 30%. Emerging one-pot methodologies (5 ) promise further cost reductions but require validation under GMP conditions.

Q & A

Basic: What are the common synthetic routes for preparing 2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine, and what are their methodological considerations?

The synthesis typically involves a [3 + 2] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids like aluminum chloride, followed by functionalization of the pyrimidine core. For example, derivatives with halogen substituents (e.g., bromine at the 5-position) are synthesized via sequential Suzuki coupling and cyclization steps to introduce the tetrazole moiety . Key considerations include:

  • Catalyst optimization : Aluminum chloride at 90°C yields high purity (84–91%) for intermediates like 2-(1H-tetrazol-5-yl)aniline .
  • Protection strategies : Use of tert-butyl carbamate groups prevents undesired side reactions during tetrazole formation .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical for isolating thermally sensitive intermediates.

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the tetrazole ring (δ ~8–9 ppm for NH protons) and pyrimidine aromaticity.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally related pyrimidine-tetrazole hybrids .
  • Fluorescence assays : Monitor binding interactions with biomolecules (e.g., DNA or proteins) via fluorescence quenching/enhancement .

Advanced: How can synthetic yields be optimized for halogen-substituted derivatives without compromising stability?

Halogenation at the 4- or 5-position of the pyrimidine ring requires precise control of reaction conditions:

  • Temperature modulation : Lower temperatures (0–5°C) reduce decomposition during bromination .
  • Directed ortho-metalation : Use of directing groups (e.g., methoxy) facilitates regioselective halogen insertion .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and adjust storage conditions (desiccants, inert atmosphere) to prevent hydrolysis of the tetrazole ring .

Advanced: How do structural modifications (e.g., halogenation, lipophilic groups) impact agonistic activity at GPR35?

Structure-activity relationship (SAR) studies reveal:

  • Halogen substituents : Bromine at the 5-position enhances binding affinity (Kd = 0.01 μM for compound 56 ) by increasing hydrophobic interactions with GPR35’s transmembrane domain .
  • Lipophilic residues : Methoxy groups at the 4-position improve membrane permeability but may reduce solubility.
  • Hydrogen-bond acceptors : Fluorine substitution at the 2-position increases potency (IC50 = 0.02 μM for compound 57 ) by stabilizing ligand-receptor interactions .

Basic: What are the known biological targets of this compound, and what assay systems validate its activity?

  • GPR35 agonism : Validated via dynamic mass redistribution (DMR) assays in HEK293 cells transfected with human GPR35 .
  • DNA intercalation : Fluorescence titration with calf thymus DNA (ct-DNA) shows binding constants (Kb ~10⁴ M⁻¹) via intercalation and hydrogen bonding .
  • Protein interaction : Static quenching of bovine serum albumin (BSA) fluorescence indicates complexation via hydrophobic pockets .

Advanced: How can conflicting data from fluorescence quenching (BSA) and enhancement (DNA) assays be reconciled?

The apparent contradiction arises from distinct binding mechanisms:

  • BSA quenching : Static quenching dominates due to ground-state complex formation, altering BSA’s secondary structure .
  • DNA enhancement : Fluorescence increases via intercalation-induced rigidification of the DNA helix, reducing non-radiative decay .
    Methodological resolution : Use complementary techniques like circular dichroism (CD) to confirm conformational changes and isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact (Category 2 corrosion/irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced: What strategies mitigate compound instability during long-term storage?

  • Temperature control : Store at –20°C under argon to prevent oxidation of the tetrazole ring.
  • Lyophilization : Freeze-drying in amber vials reduces hydrolysis risks .
  • Degradation monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects hydrolyzed byproducts (e.g., pyrimidine-5-carboxylic acid) .

Advanced: How can molecular docking studies guide the design of analogs with improved metabolic stability?

  • Target validation : Dock analogs into GPR35’s active site (PDB: 6XID) to prioritize residues (e.g., Tyr116, Phe237) for hydrogen bonding .
  • Metabolic hotspots : Identify sites prone to cytochrome P450 oxidation (e.g., para-methoxy groups) using in silico tools like AutoDock Vina .
  • In vitro validation : Use liver microsomal assays to correlate docking scores with half-life (t₁/₂) data .

Basic: How does this compound interact with pyrimidine metabolism pathways?

The tetrazole-pyrimidine scaffold may inhibit enzymes in de novo pyrimidine synthesis (e.g., dihydroorotate dehydrogenase, DHODH), analogous to teriflunomide. Validate via:

  • Enzyme assays : Measure UMP synthase activity in the presence of the compound .
  • Cell-based models : Quantify intracellular UTP/CTP pools in HeLa cells using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.